Lipophilicity Advantage: LogP Comparison of (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine vs. N-Unsubstituted and Regioisomeric Analogs
The predicted LogP value of (2S)-4-ethyl-2-(4-nitrophenyl)morpholine is 2.45 , which is approximately 1.19 log units higher than that of the N-unsubstituted analog 2-(4-nitrophenyl)morpholine (LogP 1.26) and 0.87 log units higher than that of the regioisomer 4-(4-nitrophenyl)morpholine (LogP 1.58) [1]. This difference in lipophilicity, driven by the N-ethyl substituent, places the target compound in an optimal LogP range (2–3) associated with favorable passive membrane permeability while avoiding excessive lipophilicity (LogP > 5) linked to poor solubility and metabolic liabilities.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.45 |
| Comparator Or Baseline | 2-(4-Nitrophenyl)morpholine: LogP = 1.26; 4-(4-Nitrophenyl)morpholine: LogP = 1.58 |
| Quantified Difference | ΔLogP = +1.19 (vs. N-unsubstituted); ΔLogP = +0.87 (vs. regioisomer) |
| Conditions | Predicted computational values from vendor databases |
Why This Matters
A LogP difference exceeding 1 log unit between analogs translates to an approximately 10-fold difference in octanol-water partitioning, which directly influences membrane permeation rate, in vitro assay behavior (e.g., cell-based vs. biochemical), and oral bioavailability potential—making the (2S)-4-ethyl derivative the better candidate when moderate lipophilicity is required.
- [1] SIELC. Morpholine, 4-(4-nitrophenyl)- – LogP 1.58. https://sielc.com (accessed 2026-05-06). View Source
